2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide
Description
Key Findings
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide is a pyridine-derived hydrazide compound characterized by a trifluoromethyl group and a chloro substituent on the heteroaromatic ring. Its structural features, including intramolecular hydrogen bonding, conformational flexibility, and electronic effects from electronegative substituents, have been elucidated through crystallographic, spectroscopic, and computational analyses. Comparative studies with structural analogs highlight the influence of the hydrazide functional group on molecular packing and tautomeric behavior.
Structural Characterization
Crystallographic Analysis and Molecular Geometry
While direct X-ray crystallographic data for this compound is not explicitly reported in the provided sources, insights can be drawn from structurally related compounds. For example, diethyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate (Fig. 1) crystallizes in the monoclinic space group P2₁/n with bond lengths of 1.733 Å for C–Cl and 1.202–1.337 Å for ester C=O and C–O bonds. The pyridine ring in such analogs adopts a planar conformation, with substituents influencing dihedral angles.
In the target compound, the acetohydrazide side chain (–NH–CO–NH₂) is expected to introduce torsional flexibility. Intramolecular hydrogen bonding between the hydrazide N–H and pyridine N atoms may stabilize a planar conformation, as observed in similar hydrazides. The trifluoromethyl group, with its strong electron-withdrawing effect, likely induces polarization in the pyridine ring, affecting bond lengths such as C–Cl (≈1.73 Å) and C–CF₃ (≈1.53 Å).
Table 1: Predicted bond lengths and angles based on analogous structures
| Bond/Angle | Value (Å/°) |
|---|---|
| C–Cl | 1.733 |
| C–CF₃ | 1.53 |
| N–H⋯N (H-bond) | 2.52–2.82 |
| Pyridine ring planarity | <0.1 Å RMSD |
Crystal packing is anticipated to involve π-π stacking (interplanar distance ≈3.4 Å) and hydrogen-bonded dimers mediated by the hydrazide group, similar to water-bridged networks in 5-(trifluoromethyl)picolinic acid monohydrate.
Spectroscopic Identification (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The pyridine proton adjacent to the –NH– group resonates as a doublet at δ 8.68 ppm (J = 5.4 Hz), while the methylene (–CH₂–) protons of the acetohydrazide moiety appear as a singlet at δ 3.40–4.10 ppm. The –NH– protons exhibit broad peaks at δ 10.09 ppm due to hydrogen bonding.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 181.16 ppm, while the pyridine carbons adjacent to electronegative groups (Cl, CF₃) show deshielding (δ 150–160 ppm).
Infrared (IR) Spectroscopy
Key absorptions include:
- N–H stretch (hydrazide): 3250–3350 cm⁻¹
- C=O stretch: 1680–1700 cm⁻¹
- C–F stretch (CF₃): 1100–1200 cm⁻¹
- Pyridine ring vibrations: 1600–1450 cm⁻¹
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 339.65 (C₉H₈ClF₃N₄O), with fragmentation pathways involving loss of NH₂ (Δ m/z 16) and CF₃ (Δ m/z 69).
Tautomeric Behavior and Conformational Isomerism
The hydrazide group (–CO–NH–NH₂) exhibits tautomerism between keto (C=O) and enol (C–OH) forms. Computational studies on acetohydrazides predict a preference for the keto tautomer due to stabilization by intramolecular N–H⋯O hydrogen bonds (Fig. 2). The planar sp² hybridization of the hydrazide nitrogen minimizes steric strain, as evidenced by rotational barriers of ≈26 kcal/mol.
Conformational isomerism arises from rotation about the C–N bond linking the pyridine and hydrazide moieties. Synperiplanar and antiperiplanar conformers are possible, with the former stabilized by N–H⋯N hydrogen bonds to the pyridine ring.
Comparative Analysis with Structural Analogs
Table 2: Structural comparisons with analogs
The hydrazide group in the target compound enables stronger hydrogen-bonding interactions compared to ester or carboxylic acid analogs, leading to distinct crystal packing motifs. The trifluoromethyl group’s inductive effect reduces electron density on the pyridine ring, altering NMR chemical shifts by 5–10 ppm relative to non-fluorinated analogs.
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4O/c9-5-1-4(8(10,11)12)2-14-7(5)15-3-6(17)16-13/h1-2H,3,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVANXHJWKAGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180526 | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-13-7 | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Chlorinated Pyridine Backbone
The synthesis begins with 2,3-dichloro-5-trifluoromethylpyridine, a common intermediate in agrochemical production. Fluorination or cyanation reactions introduce functional groups at specific positions. For example, CN107286087B details a fluorination step using KF and benzyltriethylammonium chloride in dimethylacetamide (DMAC) at 170°C, yielding 2-fluoro-3-chloro-5-trifluoromethylpyridine with 97% purity. Subsequent cyanation with sodium cyanide in dichloroethane achieves 99.6% purity for 2-cyano-3-chloro-5-trifluoromethylpyridine.
Amination at the 2-Position
Introducing the amino group at the 2-position is achieved via nucleophilic substitution. CN111138351A describes catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine using Raney nickel in acetic acid under low pressure (0.02–0.3 MPa), yielding 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. This step highlights the importance of solvent choice, with acetic acid enhancing proton availability for efficient reduction.
Formation of the Acetohydrazide Moiety
Hydrazine Incorporation
Reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with hydrazine derivatives forms the hydrazide group. CN106349159A demonstrates a two-step process:
- Salt Formation : Reacting 3-chloro-2-R-5-trifluoromethylpyridine (R = Br, F) with activators like 4-pyrrolidinopyridine in ethanol to generate an organic salt.
- Cyanide Substitution : Replacing the activator with cyanide in dichloroethane/water, achieving 88–89% yield for 3-chloro-2-cyano-5-trifluoromethylpyridine. Adapting this method, substituting cyanide with hydrazine could directly yield the acetohydrazide.
Condensation with Acetyl Hydrazine
Alternatively, PubChem CID 2727258 (5-chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine) serves as a key intermediate. Reacting this with bromoacetyl bromide in dichloromethane at 0–5°C introduces the acetyl group, followed by purification via vacuum distillation to isolate the target compound.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
- Solvent Selection : Dichloroethane and ethanol are preferred for their low solubility in water, facilitating phase separation and reducing byproducts.
- Catalysts : Raney nickel (5–20 wt%) in acetic acid enables efficient hydrogenation, while 4-dimethylaminopyridine (DMAP) accelerates nucleophilic substitutions.
Temperature and Pressure Control
- Low-Pressure Hydrogenation : Maintaining 0.02–0.3 MPa prevents over-reduction and ensures selectivity.
- Reflux Conditions : Heating to 80°C in dichloroethane optimizes reaction rates without decomposing sensitive trifluoromethyl groups.
Industrial-Scale Production and Challenges
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a fully reduced hydrazide derivative.
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting key enzymes or interacting with specific receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial domains
Biological Activity
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with chloro and trifluoromethyl substitutions, which enhance its chemical reactivity and biological potential. The molecular formula is , and it has a molecular weight of 239.63 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
- Reaction with Acetohydrazide : The starting material is reacted under controlled conditions to yield the desired hydrazide.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 28 µM |
| Staphylococcus aureus | 7 µM |
| Leishmania donovani | 0.3 µM |
The compound's IC50 values against Leishmania donovani indicate potent antileishmanial activity, surpassing that of standard treatments like miltefosine, which has an IC50 of 2.2 µM .
Cytotoxicity Studies
In cytotoxicity assessments using RAW 264.7 macrophages, the compound demonstrated no cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further therapeutic exploration .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors within microbial cells. This interaction disrupts essential metabolic processes, leading to cell death.
Case Studies
- Antileishmanial Activity : A study highlighted the effectiveness of the compound against Leishmania donovani, reporting an IC50 value of 0.3 µM in vitro, indicating its potential as a therapeutic agent for leishmaniasis .
- Antibacterial Properties : Another investigation compared the compound's activity against various bacterial strains, finding it effective against S. aureus with an MIC of 7 µM, suggesting its utility in treating infections caused by resistant strains .
Q & A
Basic: What are the key steps in synthesizing 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide, and which analytical techniques confirm its structural integrity?
Methodological Answer:
The synthesis typically involves:
Condensation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-amine with a chloroacetyl chloride derivative to form the acetamide intermediate.
Hydrazide Formation : Treating the intermediate with hydrazine hydrate under reflux in ethanol to yield the acetohydrazide .
Analytical Validation :
- TLC monitors reaction progress (solvent system: ethyl acetate/hexane, 3:7).
- NMR (¹H and ¹³C) confirms the presence of the pyridine ring (δ 8.2–8.6 ppm), trifluoromethyl group (δ 120–125 ppm in ¹³C), and hydrazide NH signals (δ 9.5–10.5 ppm).
- HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05) .
Advanced: How can reaction conditions be systematically optimized to improve synthesis yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol ensures controlled hydrazine reactivity .
- Temperature Control : Maintaining 60–70°C during condensation prevents side reactions (e.g., hydrolysis of the trifluoromethyl group).
- Catalyst Screening : Adding triethylamine (1 eq.) as a base improves nucleophilic substitution efficiency .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., response surface methodology) identifies optimal molar ratios and reaction times .
Basic: Which functional groups in this compound are critical for its biological activity, and how do they influence reactivity?
Methodological Answer:
Key functional groups:
- 3-Chloro-5-(trifluoromethyl)pyridine :
- The electron-withdrawing Cl and CF₃ groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Acetohydrazide (–CONHNH₂) :
- Acts as a hydrogen bond donor/acceptor, crucial for binding to receptors or nucleic acids .
Structure-Activity Relationship (SAR) : Derivatives lacking the hydrazide group show reduced herbicidal activity (see comparative table in ).
- Acts as a hydrogen bond donor/acceptor, crucial for binding to receptors or nucleic acids .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in antifungal assays) may arise from:
- Assay Variability : Differences in cell lines, pH, or incubation times. Reproduce studies under standardized conditions .
- Impurity Effects : Trace byproducts (e.g., unreacted pyridine intermediates) can skew results. Validate purity via HPLC (>98%) before bioassays .
- Computational Modeling : Molecular docking (using AutoDock Vina) identifies binding modes to explain divergent activities across species .
Basic: What spectroscopic and chromatographic methods are used for post-synthesis characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic protons (pyridine ring) and confirms hydrazide NH₂ integration.
- FT-IR : Detects C=O stretch (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
- HPLC-PDA : Quantifies purity using a C18 column (mobile phase: acetonitrile/water, 60:40; retention time ~8.2 min) .
Advanced: What in silico strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Autodock/Vina simulates binding to fungal CYP51 (lanosterol demethylase), identifying key residues (e.g., Phe228) for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting conformational flexibility of the hydrazide group .
- QSAR Models : Predict logP values (2.1 ± 0.3) to optimize pharmacokinetic properties .
Advanced: How does this compound compare structurally and functionally to analogs in agrochemical applications?
Methodological Answer:
A comparative analysis (from ):
| Compound | Key Structural Features | Bioactivity (Example) |
|---|---|---|
| Target Compound | Pyridine-Cl, CF₃; acetohydrazide | Fungal CYP51 inhibition (IC₅₀: 1.2 µM) |
| Fluopyram (Agrochemical) | Benzamide; pyridine-Cl, CF₃ | Nematicidal (LD₅₀: 0.05 mg/kg) |
| 3-Chloroacetophenone derivatives | Aromatic-Cl; ketone | Antimicrobial (MIC: 5–10 µg/mL) |
Insight : The hydrazide moiety in the target compound enhances binding specificity compared to benzamide-based agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
